Cas no 7796-74-9 (Bromodiphenylmethane)

Bromodiphenylmethane structure
Bromodiphenylmethane structure
Product Name:Bromodiphenylmethane
CAS No:7796-74-9
MF:C13H11Br
MW:247.130442857742
CID:562411
PubChem ID:236603
Update Time:2025-04-19

Bromodiphenylmethane Chemical and Physical Properties

Names and Identifiers

    • Bromodiphenylmethane
    • Q4973730
    • NSC-39226
    • InChI=1/C13H11Br/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13
    • UN 1770
    • Methane, bromodiphenyl-
    • NSC39226
    • 1,1'-(BROMOMETHYLENE)BIS(BENZENE)
    • A839159
    • NS00042200
    • 1,1'-(bromomethylene)bis[benzene]
    • 776-74-9
    • Benzene, 1,1'-(bromomethylene)bis-
    • bromo-diphenylmethane
    • Bromodiphenylmethane, 95%
    • EN300-174981
    • Diphenylbromomethane
    • .ALPHA.-PHENYLBENZYL BROMIDE
    • diphenyl bromomethane
    • ALPHA-BROMODIPHENYLMETHANE
    • MFCD00000134
    • [bromanyl(phenyl)methyl]benzene
    • a-bromodiphenylmethane
    • WLN: EYR&R
    • B0586
    • E78967
    • diphenylmethylbromide
    • 1-[bromo(phenyl)methyl]benzene
    • bromodiphenyl-methane
    • AKOS008901412
    • Benzhydryl bromide
    • Benzene,1'-(bromomethylene)bis-
    • [Bromo(phenyl)methyl]benzene
    • FT-0622660
    • 1,1'-(bromomethylene)dibenzene
    • .alpha.-Bromodiphenylmethane
    • 1-bromodiphenylmethane
    • J-519945
    • (bromomethylene)dibenzene
    • 7796-74-9
    • CS-W004054
    • Diphenylmethyl bromide, solid
    • AS-14222
    • Diphenylmethyl bromide
    • DTXSID90870774
    • F2190-0264
    • bromodiphenyl methane
    • Ph2CHBr
    • SCHEMBL67123
    • Inchi: 1S/C13H11Br/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13H
    • InChI Key: OQROAIRCEOBYJA-UHFFFAOYSA-N
    • SMILES: BrC(C1C=CC=CC=1)C1C=CC=CC=1

Computed Properties

  • Exact Mass: 246.00441g/mol
  • Monoisotopic Mass: 246.00441g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 137
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.1
  • Topological Polar Surface Area: 0Ų
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